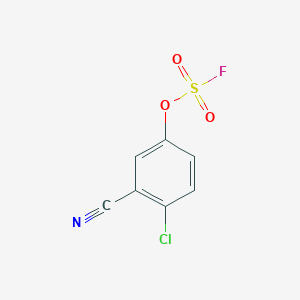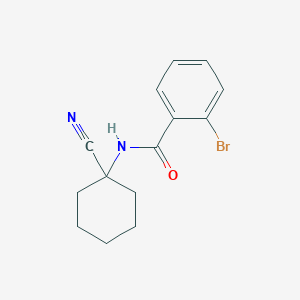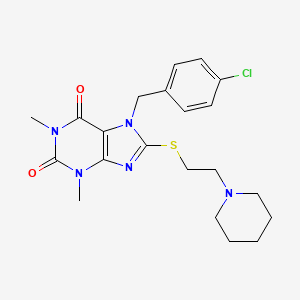
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomarker Evaluation for Environmental Exposures
Compounds with specific structures, similar to the one mentioned, are often explored for their roles as biomarkers in assessing environmental exposures. For instance, research on urinary methoxyphenols has proposed these compounds as biomarkers for woodsmoke exposure. Such studies involve characterizing the relationship between exposure levels and the concentrations of these compounds in biological samples, providing insights into environmental health risks (Dills et al., 2006).
Monitoring Occupational Exposure
Similarly, studies on the metabolic products of occupational exposures, such as methoxyacetic acid from ethylene glycol dimethyl ether, underscore the importance of identifying and quantifying specific metabolites in urine for monitoring exposure levels and potential health impacts in occupational settings (Yokota et al., 2005).
Assessment of Plasticizer Exposure
Research on the exposure to various plasticizers, including phthalates and alternative compounds like DINCH (di-isononyl-cyclohexane-1,2-dicarboxylate), highlights the need for accurate biomonitoring methods. These studies provide crucial data on human exposure levels, potential health risks, and the effectiveness of replacing traditional phthalates with less harmful alternatives (Koch et al., 2017).
Drug Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of pharmaceuticals is another critical area. Studies often focus on identifying urinary metabolites of drugs to understand their metabolic pathways, which can inform safe and effective medication use. For example, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, reveals insights into its elimination pathways and the formation of significant metabolites, contributing to the optimization of therapeutic regimens (Balani et al., 1995).
特性
IUPAC Name |
1-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11-9-14(26-2)10-15(24)23(11)8-7-21-16(25)22-13-5-3-12(4-6-13)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTOQJLEDJUJFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)
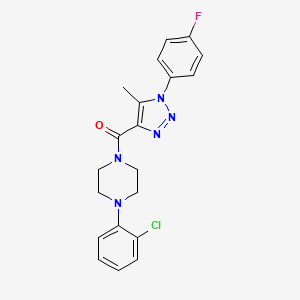
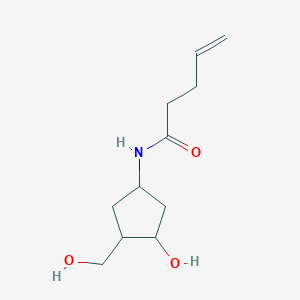
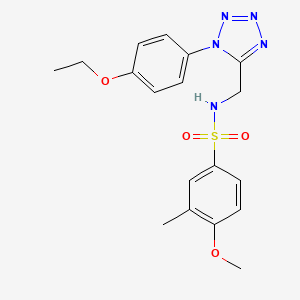

![Furo[3,2-b]pyridine hydrochloride](/img/structure/B2366239.png)
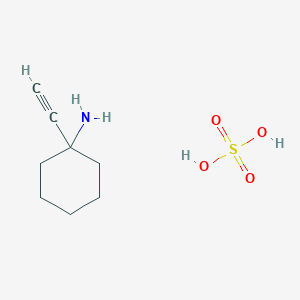
![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)
![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)
